molecular formula C13H20O3 B14246116 1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]- CAS No. 388566-50-5

1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-

Cat. No.: B14246116
CAS No.: 388566-50-5
M. Wt: 224.30 g/mol
InChI Key: AOXFJTAWJREIAS-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]- is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of a cyclohexenyl group and a propenyloxy methyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]- typically involves the reaction of cyclohexene with formaldehyde and an appropriate alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The propenyloxy methyl group can be introduced through a subsequent etherification reaction using allyl alcohol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds in the cyclohexenyl group to single bonds, forming cyclohexyl derivatives.

    Substitution: The propenyloxy methyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various ether derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the dioxolane ring and the propenyloxy methyl group can influence its binding affinity and specificity towards these targets. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxolane, 2-methyl-2-[2-(2,6,6-trimethyl-2-cyclohexen-1-yl)ethyl]-
  • 1,3-Dioxolane, 2-methyl-2-[(1E)-2-(2,6,6-trimethyl-2-cyclohexen-1-yl)ethenyl]-
  • 2-(Methoxymethyl)-2-phenyl-1,3-dioxolane

Uniqueness

1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]- is unique due to the presence of both a cyclohexenyl group and a propenyloxy methyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in research and industry.

Properties

CAS No.

388566-50-5

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

2-cyclohex-3-en-1-yl-4-(prop-2-enoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C13H20O3/c1-2-8-14-9-12-10-15-13(16-12)11-6-4-3-5-7-11/h2-4,11-13H,1,5-10H2

InChI Key

AOXFJTAWJREIAS-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1COC(O1)C2CCC=CC2

Origin of Product

United States

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